N'-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base compound, which is a type of imine. Schiff bases are formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction between 4-ethylbenzaldehyde and pyridine-3-carbohydrazide. Schiff bases are known for their stability and ability to form complexes with metal ions, making them significant in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 4-ethylbenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N’-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazones or other derivatives.
Scientific Research Applications
N’-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.
Industry: Utilized in the synthesis of various organic compounds and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. The imine group (C=N) in the Schiff base can coordinate with metal ions, influencing the electron distribution in the coordination sphere. This property is crucial for its biological activities, such as enzyme inhibition and antimicrobial effects. The compound can interact with molecular targets like enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N’-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide can be compared with other Schiff bases derived from different aldehydes and hydrazides:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has different substituents on the phenyl ring, affecting its chemical and biological properties.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: The presence of a fluorine atom can enhance its stability and biological activity.
Uniqueness: The uniqueness of N’-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide lies in its specific substituents, which influence its reactivity, stability, and ability to form complexes with metal ions. These properties make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H15N3O |
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Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O/c1-2-12-5-7-13(8-6-12)10-17-18-15(19)14-4-3-9-16-11-14/h3-11H,2H2,1H3,(H,18,19)/b17-10+ |
InChI Key |
VYUXVGHPIAPYTF-LICLKQGHSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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